Z-Val-Val-Arg-AMC

Description

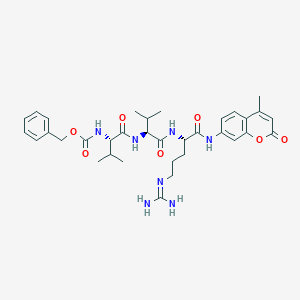

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t25-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVUYXJMHMVNV-FMYROPPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fluorogenic Substrate Z-Val-Val-Arg-AMC: Specificity, Targeted Enzymes, and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Val-Arg-AMC (Benzyloxycarbonyl-Valyl-Valyl-Arginine-7-Amido-4-methylcoumarin) is a synthetic fluorogenic substrate widely utilized in biochemical assays to measure the activity of specific proteases. This tripeptide substrate, featuring a C-terminal 7-amido-4-methylcoumarin (AMC) group, is intrinsically non-fluorescent. However, upon proteolytic cleavage of the amide bond between the arginine residue and the AMC moiety, the liberated AMC fluoresces brightly, providing a sensitive and continuous measure of enzyme activity. This technical guide provides a comprehensive overview of this compound, its target enzyme specificity, kinetic data, detailed experimental protocols, and the associated signaling pathways of its primary targets.

Substrate Specificity and Targeted Enzymes

This compound is primarily recognized and cleaved by members of the cysteine cathepsin family of proteases. Its specificity is largely dictated by the amino acid sequence Val-Val-Arg, which mimics the natural recognition sites of these enzymes.

Primary Targets:

-

Cathepsin S: This enzyme is a principal target of this compound. Cathepsin S is a lysosomal cysteine protease that, unlike many other cathepsins, retains its activity at neutral pH, allowing it to function both within lysosomes and in the extracellular space.[1] It plays a crucial role in the immune system, particularly in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2][3][4]

-

Cathepsin L: this compound is also a substrate for Cathepsin L, a ubiquitously expressed lysosomal cysteine protease involved in a wide range of physiological processes, including protein turnover, antigen processing, and hormone maturation.[5] Its expression can be induced by various growth factors, such as Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF).[6]

-

Cathepsin B: While also a target, the cleavage of this compound by Cathepsin B can be influenced by pH. Cathepsin B is a lysosomal cysteine protease with both endopeptidase and exopeptidase activities and is implicated in various pathological conditions, including cancer progression.

Quantitative Data: Enzyme Kinetics

The efficiency of this compound cleavage by its target enzymes is described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While extensive research has been conducted on various fluorogenic substrates, specific kinetic data for this compound is not as widely published. The following table summarizes available and relevant kinetic data for similar substrates to provide a comparative context.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [7] |

| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | - | 6.0 |

Note: The absence of specific Km and kcat values for this compound in the public domain highlights a research gap. The provided data for analogous substrates can serve as a preliminary guide for experimental design.

Experimental Protocols

The following section provides a detailed methodology for a standard fluorometric assay to measure cathepsin activity using this compound. This protocol is a composite based on established methods for similar AMC-based substrates and should be optimized for specific experimental conditions.

I. Reagent Preparation

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the target enzyme's activity.

-

For Cathepsin S (neutral pH activity): 100 mM Potassium Phosphate, pH 7.0, containing 8 mM L-cysteine and 5 mM EDTA.[8]

-

For Cathepsin L (acidic pH activity): 20 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 5 mM L-cysteine.[7]

-

For Cathepsin B (acidic pH activity): 352 mM Potassium Phosphate, 48 mM Sodium Phosphate, 4.0 mM EDTA, pH 6.0. Add L-cysteine to a final concentration of 8.0 mM just before use.

-

Note: L-cysteine is a reducing agent used to ensure the active site cysteine of the cathepsin is in its reduced, active state. It should be added fresh to the buffer before each experiment.

-

-

Substrate Stock Solution:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.

-

Store the stock solution at -20°C, protected from light.

-

Immediately before the assay, dilute the stock solution to the desired working concentration (e.g., 20 µM) with the appropriate assay buffer.[8]

-

-

Enzyme Solution:

-

Reconstitute the lyophilized enzyme in the appropriate assay buffer to a stock concentration recommended by the manufacturer.

-

The final enzyme concentration in the assay will need to be optimized but typically falls in the nanomolar range. For example, a final concentration of 5 nM has been used for Cathepsin S.

-

-

AMC Standard Solution:

-

Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO (e.g., 1 mM).

-

Prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-10 µM). This is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.

-

II. Assay Procedure

-

Prepare the 96-well Plate:

-

Use a black, flat-bottom 96-well plate to minimize background fluorescence and light scattering.

-

Add reagents to the wells in the following order:

-

Assay Buffer

-

Inhibitor (if screening for inhibitors) or vehicle (e.g., DMSO)

-

Enzyme Solution

-

-

The total volume in each well before adding the substrate should be half of the final reaction volume (e.g., 50 µL for a final volume of 100 µL).

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a period to allow the enzyme to equilibrate and, if applicable, for inhibitors to bind (e.g., 30 minutes).[8]

-

-

Initiate the Reaction:

-

Add the substrate solution to each well to initiate the enzymatic reaction. The volume added should bring the total reaction volume to the final desired volume (e.g., add 50 µL to a 50 µL pre-incubation mix for a final volume of 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.

-

Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm. These values may need to be optimized based on the specific instrument.

-

III. Data Analysis

-

Generate a Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope, which will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min).

-

Calculate Initial Velocities: For each enzyme reaction, plot the fluorescence intensity against time. The initial velocity (v₀) is the slope of the linear portion of this curve.

-

Determine Kinetic Parameters (Km and kcat):

-

Perform the assay with a fixed enzyme concentration and varying substrate concentrations.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

-

Signaling Pathways and Logical Relationships

The enzymes targeted by this compound are involved in numerous critical signaling pathways. Understanding these pathways is essential for researchers in drug development targeting these proteases.

Cathepsin S in MHC Class II Antigen Presentation

Cathepsin S is indispensable for the proper functioning of the adaptive immune system. It plays a key role in the final stages of invariant chain (Ii) degradation, a chaperone protein that prevents premature peptide loading onto MHC class II molecules.[1][2][3]

Caption: Cathepsin S-mediated processing of the invariant chain in antigen presentation.

Cathepsin L in Growth Factor Signaling

Cathepsin L expression is regulated by growth factors, and it, in turn, can modulate signaling pathways by cleaving key components, such as the Epidermal Growth Factor Receptor (EGFR).[6][9] This creates a complex interplay that can influence cell proliferation, migration, and survival.

References

- 1. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin L: R&D Systems [rndsystems.com]

- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cathepsin L-mediated EGFR cleavage affects intracellular signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Val-Val-Arg-AMC: Chemical Properties, Structure, and Applications in Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Val-Val-Arg-AMC (Benzyloxycarbonyl-Valyl-Valyl-Arginine-4-methylcoumaryl-7-amide) is a highly sensitive fluorogenic substrate utilized extensively in the study of cysteine proteases, particularly cathepsins. Its specific peptide sequence is recognized and cleaved by these enzymes, leading to the release of a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). This guide provides a comprehensive overview of the chemical properties, structure, and enzymatic kinetics of this compound. Detailed experimental protocols for its use in cathepsin activity assays are presented, alongside diagrams illustrating the enzymatic cleavage mechanism and experimental workflows. This document serves as a technical resource for researchers employing this substrate in academic and industrial drug discovery settings.

Chemical Properties and Structure

This compound is a synthetic tripeptide derivative with a benzyloxycarbonyl (Z) protecting group at the N-terminus and the fluorescent AMC group linked to the C-terminal arginine via an amide bond.

Chemical Structure

The chemical structure of this compound is characterized by the sequence of valine, valine, and arginine, which is a recognition motif for certain cathepsins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₄₅N₇O₇ |

| Molecular Weight | 663.76 g/mol [1] |

| CAS Number | 124485-41-2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light |

Principle of Enzymatic Activity Assay

The utility of this compound as a protease substrate lies in its fluorogenic nature. The intact molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a cathepsin, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.

The fluorescence of the liberated AMC can be monitored using a fluorometer with excitation and emission wavelengths typically in the range of 340-380 nm and 440-460 nm, respectively.

Enzymatic Cleavage and Fluorescence Generation

Caption: Enzymatic cleavage of this compound by cathepsin.

Quantitative Data: Enzymatic Kinetics

| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Human Cathepsin S | Data not readily available | Data not readily available | Data not readily available |

| Human Cathepsin B | Data not readily available | Data not readily available | Data not readily available |

| Human Cathepsin L | Data not readily available | Data not readily available | Data not readily available |

Note: The lack of standardized, publicly available kinetic data highlights the importance of in-house characterization of this substrate for specific research applications.

Experimental Protocols

The following is a detailed protocol for a cathepsin activity assay using this compound, adapted from a standard Cathepsin S assay. This protocol can be optimized for other cathepsins and different sample types.

Materials

-

This compound substrate

-

Recombinant or purified cathepsin enzyme

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT)

-

96-well black microplate

-

Fluorometer capable of excitation at ~360 nm and emission at ~460 nm

-

DMSO for substrate stock solution preparation

Experimental Workflow

Caption: A typical workflow for a cathepsin activity assay.

Detailed Procedure

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C.

-

Prepare the Assay Buffer : For Cathepsin S, a typical buffer is 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT. The optimal pH and buffer composition may vary for other cathepsins.

-

Dilute the enzyme to the desired concentration in the Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare the substrate working solution by diluting the 10 mM stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 20 μM.

-

Set up the assay in a 96-well black microplate :

-

Add Assay Buffer to each well.

-

Add the diluted enzyme solution to the appropriate wells. Include a no-enzyme control (buffer only).

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the substrate working solution to all wells.

-

-

Measure the fluorescence immediately in a fluorometer set to kinetic mode, recording fluorescence every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

-

Calculate the reaction rate from the linear portion of the fluorescence versus time plot. The activity can be expressed as relative fluorescence units (RFU) per minute.

Applications in Research and Drug Discovery

This compound is a valuable tool for:

-

Enzyme kinetics studies : Determining the K_m_ and k_cat_ of cathepsins.

-

High-throughput screening (HTS) : Identifying inhibitors of cathepsins in drug discovery programs.

-

Investigating the role of cathepsins in disease : Studying the activity of these enzymes in various pathological conditions, such as cancer, inflammation, and neurodegenerative diseases.

-

Quality control : Assessing the activity of purified enzyme preparations.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the measurement of cathepsin activity. Its well-defined chemical properties and straightforward application in enzymatic assays make it an indispensable tool for researchers in both basic science and drug development. While a broader characterization of its kinetic parameters across various cathepsins would be beneficial, the provided protocols and technical information offer a solid foundation for its effective use in the laboratory.

References

Z-Val-Val-Arg-AMC: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the fluorogenic peptide substrate Z-Val-Val-Arg-AMC, a valuable tool for the study of cysteine proteases, particularly cathepsins. This document outlines supplier and purchasing information, detailed experimental protocols for its use in enzyme activity assays, and key quantitative data to support reproducible research in drug discovery and development.

Supplier and Purchasing Information

This compound is readily available from various commercial suppliers. The following table summarizes key purchasing information from a selection of vendors to facilitate procurement for research purposes. Purity levels and available quantities may vary, and it is recommended to consult the supplier's technical datasheets for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Weight |

| MedchemExpress | HY-137367 | 99.77% | 5 mg, 10 mg | 124485-41-2 | 663.76 g/mol |

| Biosynth | MCA-3211-V | High Purity | 5 mg | 124485-41-2 | 663.76 g/mol |

| PeptaNova | 3211-v | >98% (HPLC) | 5 mg | 124485-41-2 | 663.8 g/mol |

| CPC Scientific | SUBS-044A | Not Specified | 1 mg | 124485-41-2 | 663.8 g/mol |

| Bachem | Not Specified | Not Specified | 50 mg, 250 mg | 124485-41-2 | Not Specified |

| MyBioSource | MBS566451 | Not Specified | Not Specified | Not Specified | Not Specified |

Storage Conditions: Store desiccated at -20°C and protect from light.[1][2] Allow the product to warm to room temperature before opening the vial.

Core Principles and Mechanism of Action

This compound is a synthetic tripeptide, benzyloxycarbonyl-Val-Val-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent or exhibits very weak fluorescence.[3] Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group by a target protease, the free AMC is released.[4] Liberated AMC is highly fluorescent, and its fluorescence intensity can be measured over time to determine the rate of the enzymatic reaction. This principle allows for the sensitive and continuous monitoring of protease activity.[4][5]

The excitation and emission wavelengths for AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[4][5][6]

Experimental Protocols

This section provides a detailed methodology for a standard cathepsin activity assay using this compound. This protocol is a general guideline and may require optimization depending on the specific enzyme, experimental conditions, and available equipment.

Reagent Preparation

-

Assay Buffer: A common assay buffer for cathepsins consists of 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol (DTT) and 1 mM EDTA.[7][8] The pH of the buffer is critical and should be optimized for the specific cathepsin being studied; for example, some assays for cathepsin B are performed at a more neutral pH of 7.2.[9][10]

-

Substrate Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.[11] Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare a solution of the purified cathepsin enzyme or cell lysate containing the enzyme in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired assay time.

-

AMC Standard Solution: To quantify the amount of cleaved substrate, prepare a standard curve using a known concentration of free AMC. Dissolve AMC in DMSO to create a stock solution, which can then be serially diluted in the assay buffer to generate a standard curve.[1]

Assay Procedure

-

Plate Setup: The assay is typically performed in a 96-well black, flat-bottom plate to minimize background fluorescence.

-

Enzyme Pre-incubation: Add the enzyme solution to the wells of the plate. If using an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) before adding the substrate.[11]

-

Reaction Initiation: To start the reaction, add the this compound substrate to each well. The final substrate concentration typically ranges from 10 to 100 µM, which should ideally be at or near the Michaelis constant (Km) for the specific enzyme.

-

Fluorescence Measurement: Immediately after adding the substrate, place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.[12][13]

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (nmol/min).

-

Enzyme activity can then be calculated and expressed in appropriate units (e.g., µmol/min/mg of protein).

-

Quantitative Data

The following table summarizes key quantitative parameters relevant to the use of this compound and related substrates in cathepsin assays. Note that kinetic parameters can vary depending on the specific enzyme, substrate, and assay conditions.

| Parameter | Value | Enzyme/Condition | Reference |

| Excitation Wavelength (Ex) | 340-380 nm | AMC | [4][6][13] |

| Emission Wavelength (Em) | 440-460 nm | AMC | [4][6][13] |

| Km (for Z-Phe-Arg-AMC) | 0.77 µM | Human Cathepsin L | [7] |

| kcat (for Z-Phe-Arg-AMC) | 1.5 s-1 | Human Cathepsin L | [7] |

| Km (for Z-Arg-Arg-AMC) | 460 µM | Human Cathepsin B (at pH 7.0) | [14] |

Visualizations

Enzymatic Cleavage of this compound

The following diagram illustrates the fundamental principle of the fluorogenic assay. The protease cleaves the substrate, releasing the fluorescent AMC molecule.

Caption: Enzymatic cleavage of this compound by a protease.

General Experimental Workflow for a Cathepsin Activity Assay

This diagram outlines the key steps involved in performing a typical cathepsin activity assay using this compound.

Caption: A generalized workflow for measuring cathepsin activity.

References

- 1. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mybiosource.com [mybiosource.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Fluorescent microplate assay for cancer cell-associated cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Z-Val-Val-Arg-AMC: Handling, Storage, and Application

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the basic handling, storage, and experimental use of the fluorogenic protease substrate, Z-Val-Val-Arg-AMC.

Core Properties and Specifications

This compound (Benzyloxycarbonyl-L-valyl-L-valyl-L-arginine 7-amido-4-methylcoumarin) is a synthetic peptide substrate used to assay the activity of various proteases, particularly cathepsins.[1] The substrate consists of a tripeptide sequence (Val-Val-Arg) linked to a fluorescent group, 7-amino-4-methylcoumarin (AMC). In its intact form, the molecule exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the highly fluorescent AMC is released, allowing for the quantification of enzyme activity.[2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₄₅N₇O₇ | [3] |

| Molecular Weight | 663.76 g/mol - 663.8 g/mol | [3][4] |

| Purity | ≥95% (HPLC <2% contamination) | [5] |

| Appearance | Powder | [5] |

| CAS Number | 124485-41-2 | [3] |

| AMC Excitation Max | 340-360 nm | [2] |

| AMC Emission Max | 440-460 nm | [2] |

Handling and Storage Conditions

Proper handling and storage are critical to maintain the stability and performance of this compound.

Storage of Lyophilized Powder: The lyophilized powder should be stored at -20°C (± 5°C).[3] Some suppliers recommend storage at temperatures below -15°C.[4] When stored correctly, the solid form is stable for at least four years.[2] It is essential to protect the compound from direct light.

Preparation and Storage of Stock Solutions:

-

Reconstitution: It is recommended to reconstitute the peptide in a high-quality, anhydrous solvent such as DMSO or DMF before diluting with an aqueous assay buffer.[6]

-

Stock Solution Storage: Once reconstituted, the stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles. For optimal stability, these aliquots should be stored at -20°C or -80°C. A similar AMC substrate is noted to be stable for up to one month at -20°C or up to six months at -80°C.[7]

-

Light Protection: Both the solid compound and its solutions are light-sensitive and should be stored in dark containers or wrapped in foil.

General Experimental Protocol

The following provides a generalized methodology for a protease activity assay using this compound. This protocol may require optimization depending on the specific enzyme and experimental conditions.

Materials:

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)[8]

-

Protease of interest

-

Inhibitor (if applicable)

-

Black 96-well or 384-well microplate[8]

-

Fluorescence plate reader

Methodology:

-

Prepare Reagents:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

Dilute the protease to the desired concentration in cold assay buffer. Keep the enzyme on ice.

-

Prepare the final working solution of the substrate by diluting the stock solution in the assay buffer. A final substrate concentration below the Michaelis constant (Km) (e.g., 10 µM) is often used to ensure sensitivity to competitive inhibitors.[8]

-

-

Assay Procedure:

-

To the wells of a black microplate, add the components in the following order:

-

Assay Buffer

-

Inhibitor or vehicle control

-

Protease solution

-

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the this compound working solution to each well.

-

Immediately transfer the plate to a fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay).

-

Use an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm.[2][8]

-

The rate of increase in fluorescence is directly proportional to the protease activity.

-

Visualized Mechanisms and Workflows

Enzymatic Cleavage Pathway

The diagram below illustrates the fundamental principle of the assay. The non-fluorescent this compound substrate is recognized and cleaved by a target protease, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

Caption: Enzymatic cleavage of Z-VVR-AMC releases fluorescent AMC.

General Experimental Workflow

This flowchart outlines the key steps for performing a protease inhibition assay using this compound, from reagent preparation to data analysis.

Caption: Workflow for a protease assay using Z-VVR-AMC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. This compound | 124485-41-2 | MCA-3211-V | Biosynth [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Z-Val-Val-Arg-AMC: A Technical Guide to its Discovery, Characterization, and Application in Protease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Z-Val-Val-Arg-AMC. It details its initial discovery and characterization, provides established experimental protocols for its use, and presents its applications in studying specific proteases. This document is intended to serve as a core resource for researchers in academia and industry engaged in enzyme kinetics, inhibitor screening, and cellular signaling research.

Core Properties of this compound

This compound, also known as Z-VVR-AMC, is a synthetic peptide substrate widely used for the sensitive detection of certain protease activities. Its chemical and physical properties are summarized below.

| Property | Value |

| Full Chemical Name | Benzyloxycarbonyl-L-Valyl-L-Valyl-L-Arginine 4-Methyl-Coumaryl-7-Amide |

| Molecular Formula | C34H45N7O7 |

| Molecular Weight | 663.76 g/mol [1] |

| CAS Number | 124485-41-2[1][2] |

| Appearance | White to off-white powder |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |

| Excitation Wavelength | ~355-380 nm[3] |

| Emission Wavelength | ~440-460 nm[3] |

| Storage Conditions | -20°C, protected from light[2] |

Discovery and Initial Characterization

The development of this compound arose from research in the late 1980s focused on characterizing the substrate specificities of lysosomal cysteine proteases, particularly cathepsins. While the initial synthesis is described as the coupling of L-valine, L-valylglycine, and L-arginine with methyl 2-(4'-methylaminophenyl) acetate, the work of Brömme and colleagues was instrumental in characterizing its utility as a substrate for specific cathepsins.[1] Their research in engineering the S2 subsite specificity of human cathepsin S highlighted the utility of substrates like this compound in differentiating the activity of closely related proteases.

Initially, it was identified as a sensitive fluorogenic substrate for Cathepsin S and Cathepsin L. Subsequent studies have shown that it can also be cleaved by other proteases, including Cathepsin B, Cathepsin V, kallikrein 8, and the factor VIIa/tissue factor complex, although it is not a substrate for Cathepsin K or kallikrein 2.[3] This specificity profile makes this compound a valuable tool for studying the activity of a select group of proteases.

Quantitative Data: Enzyme-Substrate Interactions

The cleavage of this compound by its target proteases can be quantified by monitoring the increase in fluorescence over time as the AMC fluorophore is released. While specific kinetic parameters (Km and kcat) for this compound are not consistently reported across the literature, the available data for related substrates and enzymes provide a valuable context for its use. The following tables summarize the known substrate specificity and available kinetic data for relevant proteases.

Table 3.1: Protease Specificity Profile for this compound

| Protease | Cleavage Activity |

| Cathepsin S | Sensitive Substrate[3] |

| Cathepsin L | Sensitive Substrate[3] |

| Cathepsin B | Cleaved[3] |

| Cathepsin V | Cleaved[3] |

| Kallikrein 8 | Cleaved[3] |

| Factor VIIa/Tissue Factor | Cleaved[3] |

| Cathepsin K | Not Cleaved[3] |

| Kallikrein 2 | Not Cleaved[3] |

Table 3.2: Kinetic Parameters of Related Fluorogenic Substrates with Key Cathepsins

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | [4] |

| Trichinella spiralis Cathepsin L2 | Z-Phe-Arg-AMC | 48.82 | N/A (Vmax = 374.4 nM/min) | N/A | [5] |

| Human Cathepsin B | Z-Arg-Arg-AMC | - | - | - | [6] |

| Human Cathepsin B | Z-Phe-Arg-AMC | - | - | - | [6] |

Experimental Protocols

The following are detailed methodologies for utilizing this compound in standard protease activity assays and inhibitor screening.

General Protease Activity Assay

This protocol outlines a typical procedure for measuring the activity of a purified protease using this compound.

Materials:

-

Purified active protease (e.g., Cathepsin S or L)

-

This compound substrate

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT)[4]

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplate

-

Fluorescence plate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

-

Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare the reaction mixture: In each well of the microplate, add the desired volume of assay buffer.

-

Activate the enzyme: Pre-incubate the purified protease in the assay buffer for a recommended time (e.g., 30 minutes) to ensure the active site cysteine is reduced.[4]

-

Initiate the reaction: Add the activated enzyme to the wells. Then, add the this compound substrate to a final concentration typically in the low micromolar range. The final DMSO concentration should be kept low (e.g., <1-2%) to avoid affecting enzyme activity.

-

Monitor fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of substrate hydrolysis can be determined by converting the change in fluorescence units to the concentration of released AMC using a standard curve prepared with free AMC.

Inhibitor Screening Assay

This protocol can be adapted from the general activity assay to screen for potential protease inhibitors.

Procedure:

-

Follow steps 1 and 2 of the General Protease Activity Assay protocol.

-

Add inhibitor: To the appropriate wells, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) for baseline activity.

-

Pre-incubate with enzyme: Add the activated enzyme to the wells containing the test compounds and pre-incubate for a specific period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction: Add the this compound substrate to all wells.

-

Monitor and analyze: Monitor fluorescence and calculate the reaction velocities as described above. The percentage of inhibition can be calculated by comparing the reaction rates in the presence of the inhibitor to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Experimental Workflow for Protease Activity Assay

Caption: Workflow for a standard protease activity assay using this compound.

Signaling Pathway of Cathepsin S in Antigen Presentation

Caption: Role of Cathepsin S in the MHC Class II antigen presentation pathway.[7][8][9][10]

Signaling Pathway of Cathepsin L in Extracellular Matrix Remodeling

Caption: Role of secreted Cathepsin L in extracellular matrix remodeling.[11][12][13]

References

- 1. This compound | 124485-41-2 | MCA-3211-V | Biosynth [biosynth.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. mybiosource.com [mybiosource.com]

- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization and determination of the biochemical properties of cathepsin L of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Important role of cathepsin S in generating peptides for TAP-independent MHC class I crosspresentation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cathepsin-L influences the expression of extracellular matrix in lymphoid organs and plays a role in the regulation of thymic output and of peripheral T cell number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cysteine cathepsins in extracellular matrix remodeling: Extracellular matrix degradation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Z-Val-Val-Arg-AMC in Cancer Cell Lysate Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Val-Arg-AMC is a fluorogenic substrate utilized in the assessment of protease activity. In the context of oncology research, this substrate is of particular interest for its application in studying the activity of specific proteases that are upregulated in various cancers and are implicated in tumor progression, invasion, and metastasis. One such key protease is Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed and secreted by cancer cells. Elevated Cathepsin B activity in the tumor microenvironment contributes to the degradation of the extracellular matrix, facilitating cancer cell invasion and the metastatic cascade. The enzymatic cleavage of this compound by active proteases in a cancer cell lysate results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a direct and quantifiable measure of enzymatic activity.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in studying protease activity, with a focus on Cathepsin B, in cancer cell lysates.

Signaling Pathway

Caption: Cathepsin B signaling in cancer progression.

Experimental Applications

The primary application of this compound in cancer cell lysate studies is the quantification of specific protease activity. This can be instrumental in:

-

Screening Cancer Cell Lines: Identifying cell lines with high levels of specific protease activity for use in subsequent in vitro and in vivo studies.

-

Evaluating Enzyme Inhibitors: Assessing the efficacy of potential therapeutic agents designed to inhibit protease activity.

-

Studying Mechanisms of Drug Resistance: Investigating the role of proteases in the development of resistance to cancer therapies.

-

Basic Research: Elucidating the role of specific proteases in cancer biology, including invasion, metastasis, and angiogenesis.

Quantitative Data

The following table summarizes quantitative data from a study utilizing a structurally similar substrate, Z-Arg-Arg-AMC, to measure Cathepsin B activity in various cancer cell lines. This data can serve as a reference for expected activity levels.

| Cell Line | Cancer Type | Pericellular Cathepsin B Activity (RFU/min/10^6 cells) | Km for Z-Arg-Arg-AMC (µM) |

| U87 | Glioma | Measurable | 460[1] |

| HT-1080 | Fibrosarcoma | Measurable[1] | Not Reported |

| MiaPaCa | Pancreatic | Measurable[1] | Not Reported |

| PC-3 | Prostate | Measurable[1] | Not Reported |

| HCT-116 | Colon | Measurable[1] | Not Reported |

| MatLyLu | Rat Prostate | Measurable[1] | Not Reported |

| Mat B III | Rat Adenocarcinoma | Measurable[1] | Not Reported |

| B16a | Murine Melanoma | Measurable[1] | Not Reported |

| Lewis Lung | Murine Carcinoma | Measurable[1] | Not Reported |

Experimental Protocols

Protocol 1: Preparation of Cancer Cell Lysates

This protocol outlines the steps for preparing total cell lysates from cultured cancer cells suitable for protease activity assays.

Materials:

-

Cultured cancer cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., RIPA buffer, or a specific Cathepsin B Lysis Buffer: 50 mM sodium acetate, pH 5.5, 0.1 M NaCl, 1 mM EDTA, 0.1% Triton X-100)

-

Protease inhibitor cocktail (optional, depending on the target protease and experimental design)

-

Microcentrifuge

-

Pipettes and sterile tips

Procedure:

-

Cell Culture: Culture cancer cells to the desired confluency (typically 70-80%) in appropriate culture vessels.

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely.

-

Add an appropriate volume of Cell Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in an appropriate volume of Cell Lysis Buffer.

-

-

Lysis: Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the clear supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the protease activity.

-

Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Protease Activity Assay using this compound

This protocol provides a method for measuring protease activity in cancer cell lysates using the fluorogenic substrate this compound.

Materials:

-

Cancer cell lysate (prepared as in Protocol 1)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM DTT)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

Protease inhibitor (e.g., a specific Cathepsin B inhibitor like CA-074, for control experiments)

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the required volume of Assay Buffer.

-

Dilute the this compound stock solution to the desired working concentration in Assay Buffer (e.g., a final assay concentration of 50-200 µM is a good starting point). Protect the substrate solution from light.

-

-

Assay Setup:

-

On a 96-well plate, add the following to each well:

-

Sample Wells: 50 µL of cell lysate (containing 20-100 µg of total protein, diluted in Assay Buffer if necessary).

-

Blank Wells (Substrate Control): 50 µL of Assay Buffer without cell lysate.

-

Negative Control Wells (Inhibitor Control): 50 µL of cell lysate pre-incubated with a specific protease inhibitor (e.g., 10 µM CA-074 for 15-30 minutes at 37°C).

-

-

Adjust the final volume in each well to 100 µL with Assay Buffer.

-

-

Initiate Reaction: Add 100 µL of the diluted this compound substrate solution to each well to start the enzymatic reaction. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement:

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at multiple time points (e.g., every 5-10 minutes for 1-2 hours) using a microplate reader with the appropriate excitation and emission wavelengths for AMC.

-

Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then take a single reading.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank well from the readings of the sample and control wells.

-

Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.

-

Normalize the protease activity to the total protein concentration of the lysate (e.g., RFU/min/µg of protein).

-

Compare the activity in the sample wells to the negative control wells to confirm the specificity of the cleavage.

-

Experimental Workflow

Caption: Workflow for protease activity assay.

References

Application Notes and Protocols: Z-Val-Val-Arg-AMC in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Val-Arg-AMC (Benzyloxycarbonyl-Valyl-Valyl-Arginine-7-Amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized in the field of drug discovery for the characterization of cysteine protease activity. Primarily targeting cathepsins, particularly Cathepsin S and Cathepsin L, this substrate is an invaluable tool for screening potential inhibitors, understanding enzyme kinetics, and elucidating the role of these proteases in various pathological conditions. Its application spans across research areas such as oncology, immunology, and neurodegenerative diseases, where cathepsin activity is often dysregulated.

Principle of Action

The utility of this compound as a substrate lies in its clever design incorporating a fluorophore, 7-Amino-4-methylcoumarin (AMC), which is quenched when conjugated to the peptide sequence. In its intact form, the substrate exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a target protease, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be readily quantified using a fluorometer. The rate of this fluorescence increase is directly proportional to the enzymatic activity, allowing for precise measurement of enzyme kinetics and inhibition.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C34H45N7O7 |

| Molecular Weight | 663.76 g/mol [1] |

| Appearance | Powder[1] |

| Purity | ≥95%[1] |

| Storage Conditions | -20°C |

Properties of the Fluorophore (7-Amino-4-methylcoumarin - AMC)

| Property | Wavelength (nm) |

| Excitation Maximum (Free AMC) | ~341-360[2][3] |

| Emission Maximum (Free AMC) | ~440-460[2][3][4] |

| Excitation Maximum (Peptide-conjugated AMC) | ~330 |

| Emission Maximum (Peptide-conjugated AMC) | ~390[5] |

Enzymatic Activity Data for Cathepsins

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| Cathepsin L (human) | Z-Phe-Arg-AMC | 0.77[6] | 1.5[6] | 1.95 x 10⁶ | Acidic |

| Cathepsin B (human) | Z-Arg-Arg-AMC | - | - | - | Neutral |

| Cathepsin S | This compound | - | - | - | Neutral |

| Cathepsin L | This compound | - | - | - | Acidic |

| Cathepsin K | Z-Gly-Pro-Arg-AMC | - | - | - | - |

Signaling Pathways

Cathepsin S Signaling Pathway

Cathepsin S is a lysosomal cysteine protease that, uniquely among cathepsins, retains its activity at neutral pH. This allows it to function both within the lysosome and in the extracellular space. In drug discovery, targeting Cathepsin S is of interest for modulating immune responses and inflammatory processes.

Caption: Cathepsin S signaling in antigen presentation and inflammation.

Cathepsin L Signaling Pathway

Cathepsin L is another crucial lysosomal protease, but it is primarily active in acidic environments. It is involved in a wide range of physiological and pathological processes, including protein turnover, tissue remodeling, and cancer progression.

Caption: Regulation and functions of Cathepsin L.

Experimental Protocols

Standard Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against a specific cathepsin using this compound.

Materials:

-

Recombinant human Cathepsin S or L

-

This compound substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5 for Cathepsin L; or a neutral pH buffer for Cathepsin S)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer with excitation/emission wavelengths set to ~360/460 nm.

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add:

-

Assay Buffer

-

Test compound solution (final DMSO concentration should be ≤1%)

-

Enzyme solution

-

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

Immediately place the plate in the fluorometer.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

High-Throughput Screening (HTS) Workflow for Inhibitor Discovery

This workflow outlines a typical process for screening a large library of compounds to identify potential inhibitors of a target cathepsin.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 3. ubpbio.com [ubpbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. researchgate.net [researchgate.net]

- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Cathepsin L Activity in Tissue Homogenates with Z-VVR-AMC: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and turnover. Its dysregulation has been implicated in various pathological conditions, including cancer progression and neurodegenerative diseases. Accurate measurement of cathepsin L activity in biological samples is therefore essential for both basic research and drug development. This document provides a detailed protocol for determining cathepsin L activity in tissue homogenates using the sensitive fluorogenic substrate Z-VVR-AMC (N-carbobenzyloxy-Val-Val-Arg-7-amido-4-methylcoumarin).

The assay is based on the enzymatic cleavage of the Z-VVR-AMC substrate by cathepsin L, which releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the cathepsin L activity in the sample and can be monitored using a fluorescence plate reader.

Principle of the Assay

The enzymatic reaction underlying this assay is a two-step process. First, cathepsin L recognizes and binds to the peptide sequence (Val-Val-Arg) of the Z-VVR-AMC substrate. Subsequently, the enzyme cleaves the amide bond between the arginine residue and the AMC fluorophore. This cleavage event liberates free AMC, which, unlike the quenched substrate, exhibits strong fluorescence upon excitation.

Caption: Enzymatic cleavage of Z-VVR-AMC by Cathepsin L.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Z-VVR-AMC | (e.g., Enzo Life Sciences) | (e.g., BML-P135) | -20°C |

| 7-Amino-4-methylcoumarin (AMC) | (e.g., Sigma-Aldrich) | (e.g., A9891) | -20°C |

| Cathepsin L Inhibitor (e.g., Z-FY(t-Bu)-DMK) | (e.g., R&D Systems) | (e.g., IC952) | -20°C |

| Dithiothreitol (DTT) | (e.g., Sigma-Aldrich) | (e.g., D0632) | -20°C |

| EDTA | (e.g., Sigma-Aldrich) | (e.g., E9884) | Room Temperature |

| Sodium Acetate | (e.g., Sigma-Aldrich) | (e.g., S2889) | Room Temperature |

| Acetic Acid | (e.g., Sigma-Aldrich) | (e.g., A6283) | Room Temperature |

| Dimethyl sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | (e.g., D8418) | Room Temperature |

| Protease Inhibitor Cocktail | (e.g., Sigma-Aldrich) | (e.g., P8340) | -20°C |

| Bovine Serum Albumin (BSA) | (e.g., Sigma-Aldrich) | (e.g., A7906) | 4°C |

| 96-well black, flat-bottom plates | (e.g., Corning) | (e.g., 3603) | Room Temperature |

Experimental Protocols

Preparation of Buffers and Solutions

a. Tissue Homogenization Buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.4)

-

Tris-HCl: 6.06 g/L

-

EDTA: 0.744 g/L

-

Adjust pH to 7.4 with HCl.

-

Store at 4°C.

-

Immediately before use, add protease inhibitor cocktail according to the manufacturer's instructions.

b. Cathepsin L Assay Buffer (100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Sodium Acetate: 8.2 g/L

-

EDTA: 0.372 g/L

-

Adjust pH to 5.5 with acetic acid.

-

Store at 4°C.

-

Immediately before use, add DTT to a final concentration of 5 mM (e.g., add 50 µL of a 1 M DTT stock to 10 mL of buffer).

c. Substrate Stock Solution (10 mM Z-VVR-AMC in DMSO)

-

Dissolve Z-VVR-AMC in DMSO to a final concentration of 10 mM.

-

Aliquot and store at -20°C, protected from light.

d. AMC Standard Stock Solution (1 mM AMC in DMSO)

-

Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.

-

Aliquot and store at -20°C, protected from light.

e. Inhibitor Stock Solution (1 mM in DMSO)

-

Dissolve the cathepsin L inhibitor in DMSO to a final concentration of 1 mM.

-

Aliquot and store at -20°C.

Tissue Homogenate Preparation

Caption: Workflow for tissue homogenate preparation.

-

Excise the tissue of interest and immediately place it in ice-cold phosphate-buffered saline (PBS).

-

Wash the tissue with ice-cold PBS to remove any blood or contaminants.

-

Blot the tissue dry and weigh it.

-

Mince the tissue into small pieces and place it in a pre-chilled homogenization tube.

-

Add 10 volumes of ice-cold Tissue Homogenization Buffer containing protease inhibitors per gram of tissue (e.g., 1 mL buffer for 100 mg of tissue).

-

Homogenize the tissue on ice using a Dounce homogenizer, Potter-Elvehjem homogenizer, or a bead-based homogenizer until no visible tissue clumps remain.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-chilled tube.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The tissue lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Cathepsin L Activity Assay

-

Prepare AMC Standard Curve:

-

Perform serial dilutions of the 1 mM AMC Standard Stock Solution in Cathepsin L Assay Buffer to obtain standards ranging from 0 to 20 µM.

-

Add 100 µL of each standard to separate wells of a 96-well black plate in duplicate.

-

-

Prepare Assay Reactions:

-

In a 96-well black plate, set up the following reactions in duplicate or triplicate:

-

Sample Wells: 50 µL of tissue lysate (diluted in Cathepsin L Assay Buffer to a final protein concentration of 20-100 µ g/well ) + 40 µL of Cathepsin L Assay Buffer.

-

Negative Control Wells: 50 µL of tissue lysate + 1 µL of 1 mM Cathepsin L Inhibitor + 39 µL of Cathepsin L Assay Buffer.

-

Blank Wells (Substrate Autohydrolysis): 90 µL of Cathepsin L Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

Prepare a working solution of Z-VVR-AMC by diluting the 10 mM stock solution in Cathepsin L Assay Buffer to a final concentration of 100 µM (for a final in-well concentration of 10 µM).

-

Add 10 µL of the 100 µM Z-VVR-AMC working solution to all wells (including sample, negative control, and blank wells). The total volume in each well should be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Excitation Wavelength: 380 nm

-

Emission Wavelength: 460 nm

-

Data Presentation and Analysis

-

AMC Standard Curve:

-

Subtract the fluorescence reading of the 0 µM AMC standard (blank) from all other AMC standard readings.

-

Plot the background-subtracted fluorescence values (Relative Fluorescence Units, RFU) against the corresponding AMC concentrations (µM).

-

Perform a linear regression to obtain the slope of the standard curve (RFU/µM).

-

| AMC Concentration (µM) | Average RFU | Background-Subtracted RFU |

| 0 | 150 | 0 |

| 2.5 | 1650 | 1500 |

| 5 | 3120 | 2970 |

| 10 | 6200 | 6050 |

| 15 | 9350 | 9200 |

| 20 | 12450 | 12300 |

-

Calculate Cathepsin L Activity:

-

For each sample and negative control, determine the rate of increase in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank wells (substrate autohydrolysis) from the rates of the sample and negative control wells.

-

The specific cathepsin L activity is the difference between the rate of the sample and the rate of the negative control (inhibitor-treated sample).

-

Convert the rate from ΔRFU/min to pmol of AMC released per minute using the slope of the AMC standard curve:

-

Activity (pmol/min/mg) = [(ΔRFU/min) / (Slope of AMC standard curve)] / (mg of protein in the well)

-

-

Signaling Pathway and Logical Relationships

Caption: Logical flow of the Cathepsin L activity assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autohydrolysis of the substrate. | Prepare fresh substrate solution. Ensure the pH of the assay buffer is correct. |

| Contamination of reagents or plate. | Use fresh, high-purity reagents and a new plate. | |

| Low or no signal | Inactive enzyme. | Ensure proper storage and handling of tissue samples. Prepare fresh DTT for the assay buffer. |

| Incorrect filter settings. | Verify the excitation and emission wavelengths on the plate reader. | |

| Insufficient enzyme concentration. | Increase the amount of tissue lysate per well. | |

| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |

| Inconsistent temperature. | Ensure the plate reader is pre-warmed and maintains a stable temperature. | |

| Bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if bubbles are present. |

Conclusion

This protocol provides a robust and sensitive method for measuring cathepsin L activity in tissue homogenates. By following these detailed steps, researchers can obtain reliable and reproducible data, which is crucial for understanding the role of cathepsin L in health and disease and for the development of novel therapeutic inhibitors. Careful attention to buffer preparation, sample handling, and data analysis will ensure the accuracy of the results.

Troubleshooting & Optimization

How to dissolve Z-Val-Val-Arg-AMC for stock solution

Welcome to the technical support center for Z-Val-Val-Arg-AMC. This guide provides detailed instructions and troubleshooting advice for the proper handling and dissolution of this compound for use in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2]

Q2: What is a typical concentration for a this compound stock solution?

A2: While the maximum solubility is not always provided, a common starting concentration for similar peptide-AMC substrates is in the range of 10-100 mM in DMSO. For a related compound, Z-Arg-Arg-AMC, a stock solution of 100 mM in anhydrous DMSO is used.[3] We recommend preparing a 10 mM stock solution as a starting point.

Q3: How should I store the solid this compound and the stock solution?

A3: The solid, lyophilized this compound should be stored at -20°C.[1][4] The stock solution in DMSO should be aliquoted into single-use volumes and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Avoid repeated freeze-thaw cycles.

Q4: I am having trouble dissolving the peptide, what should I do?

A4: If you encounter difficulties in dissolving this compound, please refer to our troubleshooting guide below. Common solutions include ensuring the DMSO is anhydrous, vortexing, gentle warming, and sonication.[5]

Product Information and Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 663.76 g/mol [4][7][8] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO)[1][2] |

| Recommended Stock Conc. | 10 mM (starting concentration) |

| Storage (Solid) | -20°C[1][4] |

| Storage (Solution) | -20°C (1 month) or -80°C (6 months)[5][6] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound.

Materials:

-

This compound (solid)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or heat block, sonicator

Procedure:

-

Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.64 mg of this compound (Molecular Weight: 663.76 g/mol ).

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the peptide.

-

Dissolve:

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

If the peptide does not fully dissolve, you can try the following:

-

Gentle Warming: Briefly warm the solution at 37°C.

-

Sonication: Place the vial in a sonicator bath for short intervals until the solution is clear.[5]

-

-

-

Aliquot: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

-

Store: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Troubleshooting Guide

This section addresses common issues that may arise during the dissolution of this compound.

Caption: Troubleshooting workflow for dissolving this compound.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Enzo Life Sciences Z-VVR-AMC (10mg). CAS: 124485-41-2, Quantity: Each of | Fisher Scientific [fishersci.com]

- 3. glpbio.com [glpbio.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 124485-41-2 | MCA-3211-V | Biosynth [biosynth.com]

Troubleshooting high background fluorescence in Z-Val-Val-Arg-AMC assay

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Val-Val-Arg-AMC fluorogenic substrate in protease activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorescence-based method to measure the activity of certain proteases, such as cathepsins. The substrate, this compound, is a non-fluorescent peptide. In the presence of a specific protease, the enzyme cleaves the amide bond between the arginine (Arg) residue and the 7-amino-4-methylcoumarin (AMC) group. The release of free AMC results in a highly fluorescent product that can be measured, where the fluorescence intensity is directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?

The optimal excitation wavelength for free AMC is in the range of 360-380 nm, and the emission wavelength is typically between 440-460 nm.[1][2] It is recommended to confirm the optimal wavelengths for your specific plate reader and experimental conditions.

Q3: How should the this compound substrate be stored?

To ensure stability, the this compound substrate should be stored at -20°C to -70°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.

Q4: What are some common causes of high background fluorescence in this assay?

High background fluorescence can stem from several factors, including:

-

Substrate Autohydrolysis: Spontaneous breakdown of the substrate in the assay buffer.

-

Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances.

-

Autofluorescent Compounds: Test compounds or components of the biological sample may fluoresce at the same wavelengths as AMC.

-

Improper Plate Choice: Using plates that are not suitable for fluorescence assays (e.g., clear plates instead of black plates) can lead to light scatter and high background.

-

Incorrect Instrument Settings: Suboptimal gain settings on the fluorescence plate reader can amplify background noise.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly impact the sensitivity and accuracy of your assay. The following table provides a guide to common causes and their solutions.

| Problem | Potential Cause | Recommended Solution |

| High background in all wells (including no-enzyme controls) | Substrate autohydrolysis | Prepare fresh substrate stock solution. Optimize assay pH and temperature to minimize spontaneous degradation. Reduce incubation time if possible. |

| Contaminated assay buffer or water | Use fresh, high-purity water and sterile-filtered buffers. Prepare fresh buffer for each experiment. | |

| Autofluorescent media components (for cell-based assays) | If possible, replace phenol red-containing media with phenol red-free media. Consider washing cells with PBS before adding assay reagents. | |

| High background only in wells with test compounds | Test compound is autofluorescent | Run a control experiment with the test compound in assay buffer without the enzyme to measure its intrinsic fluorescence and subtract this from the experimental wells. |

| Test compound is a fluorescence quencher | A quenching compound will decrease the fluorescence signal. This can be identified by adding the compound to a solution of free AMC and observing a decrease in fluorescence. | |

| Inconsistent or variable background across the plate | Improper mixing of reagents | Ensure thorough but gentle mixing of all reagents in the wells. Avoid introducing bubbles. |

| Well-to-well contamination | Use careful pipetting techniques to avoid cross-contamination between wells. | |

| Inappropriate microplate | Use black, opaque-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk and light scatter.[3] | |

| Gradual increase in background over time | Substrate instability in assay buffer | Prepare the final substrate working solution immediately before use. Minimize the time the substrate is in the assay buffer before the reaction is initiated. |

| Light-induced degradation of substrate | Protect the substrate stock solution and the assay plate from light as much as possible. |

Experimental Protocols

Standard this compound Protease Assay Protocol

This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically for each specific enzyme and experimental setup.

Materials:

-

This compound substrate

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)

-

Protease Inhibitor (for negative control)

-

Black, opaque-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the this compound substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20-100 µM).

-

Prepare serial dilutions of the protease in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the appropriate protease dilution to the sample wells.

-

For the negative control, add 10 µL of a protease solution pre-incubated with a specific inhibitor.

-

For the no-enzyme control (blank), add 10 µL of Assay Buffer.

-

-

Initiate the Reaction:

-

Add 40 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~365 nm and emission at ~440 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control (blank) from all other readings.

-

Plot the fluorescence intensity versus time to determine the reaction rate.

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by a protease.

Troubleshooting Workflow for High Background Fluorescence

References

Technical Support Center: Optimizing Z-Val-Val-Arg-AMC Concentration for Kinetic Assays

This guide provides researchers, scientists, and drug development professionals with comprehensive support for utilizing the fluorogenic substrate Z-Val-Val-Arg-AMC in kinetic assays for cathepsin enzymes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it target?

This compound is a synthetic peptide substrate used to measure the activity of certain proteases. When cleaved by a target enzyme, it releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by a fluorometer. This substrate is primarily used to assay the activity of cysteine cathepsins, such as Cathepsin B and Cathepsin S.

Q2: What are the optimal excitation and emission wavelengths for detecting AMC?

The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 340-360 nm and an emission maximum in the range of 440-460 nm. It is recommended to confirm the optimal wavelengths using your specific instrumentation.

Q3: How should I prepare and store my this compound stock solution?